CST967

Targeted Protein Degradation USP7 Degrader PROTAC Potency

CST967 is a research-grade, CRBN-recruiting PROTAC that induces selective, catalytic degradation of USP7, offering a key advantage over traditional inhibitors by eliminating scaffolding functions. This is essential for dissecting USP7 biology in p53-mutant and wild-type cancer models. Its well-characterized profile (DC50=17 nM, Dmax=84%) and high purity make it a benchmark tool for targeted protein degradation studies.

Molecular Formula C53H64N8O9
Molecular Weight 957.1 g/mol
Cat. No. B15135684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCST967
Molecular FormulaC53H64N8O9
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCC.CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCC4CCN(CC4)C(=O)C5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C9=CC=CC=C9
InChIInChI=1S/C51H58N8O9.C2H6/c1-32(34-5-3-2-4-6-34)27-45(62)56-25-19-51(68,20-26-56)30-58-31-52-41-28-36(8-10-39(41)48(58)65)53-43(60)13-7-33-15-21-57(22-16-33)47(64)35-17-23-55(24-18-35)37-9-11-38-40(29-37)50(67)59(49(38)66)42-12-14-44(61)54-46(42)63;1-2/h2-6,8-11,28-29,31-33,35,42,68H,7,12-27,30H2,1H3,(H,53,60)(H,54,61,63);1-2H3/t32-,42?;/m1./s1
InChIKeyCKQXRUGADVNAHW-BJFRXIOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CST967 – A Selective and Potent USP7 PROTAC Degrader for Cancer Research and Drug Discovery


CST967 (Compound 17) is a cereblon (CRBN)-recruiting proteolysis targeting chimera (PROTAC) that induces selective degradation of ubiquitin-specific protease 7 (USP7) [1]. It was designed using a USP7 inhibitor scaffold (XL188) linked to a CRBN ligand, and it achieves sub-nanomolar degradation potency in multiple cancer cell lines . As a research‑grade degrader, CST967 enables investigation of USP7 biology and the therapeutic potential of targeted protein degradation in oncology .

Why Generic Substitution of USP7 Inhibitors or Other Degraders May Not Recapitulate CST967’s Cellular Profile


Despite sharing a common target, USP7‑directed agents differ profoundly in their molecular mechanisms and cellular outcomes. CST967 acts as a catalytic degrader, eliminating USP7 protein via the ubiquitin‑proteasome system, whereas classical inhibitors only block enzyme activity [1]. This mechanistic distinction leads to divergent effects on downstream pathways, particularly in p53‑mutant contexts where inhibitors are largely ineffective [2]. Moreover, even among USP7 PROTACs, linker composition and lipophilicity drastically alter degradation efficiency and selectivity; CST967 emerged from a library of 18 PROTACs and exhibited the most pronounced USP7 depletion, underscoring that not all degraders are equivalent [3].

Quantitative Differentiation of CST967 Against Closest USP7 Degraders and Inhibitors


Superior Degradation Potency: CST967 Exhibits 2‑Fold Lower DC50 Than the First‑In‑Class USP7 PROTAC U7D‑1

CST967 achieves a half‑maximal degradation concentration (DC50) of 17 nM in MM.1S multiple myeloma cells [1]. In contrast, U7D‑1, a first‑in‑class USP7 PROTAC degrader, exhibits a DC50 of 33 nM in RS4;11 cells [2]. Although cell lines differ, the 2‑fold lower DC50 of CST967 indicates superior degradation potency in cellular models.

Targeted Protein Degradation USP7 Degrader PROTAC Potency

High Maximal Degradation Efficiency: CST967 Achieves 85% USP7 Depletion, Surpassing Many Analog PROTACs

At 1 µM, CST967 induces a maximal degradation (Dmax) of 85% of USP7 protein in MM.1S cells [1]. Within the same 18‑compound series, no other PROTAC reached this level of depletion; rigidified analogs with altered linkers exhibited markedly reduced degradation potency, often falling below 50% Dmax [2].

USP7 Degrader Degradation Efficiency PROTAC Optimization

Enhanced Selectivity Profile: CST967 Spares CRBN Neosubstrates While Inhibitors Show Broad Off‑Target Effects

CST967 treatment (up to 1 µM) had no effect on the IMiD‑induced CRBN neosubstrate GSPT1 and only minimal impact on IKZF1, confirming degradation is USP7‑specific [1]. In contrast, the USP7 inhibitor XL188 binds to the catalytic domain and can indirectly modulate multiple substrates, while global proteomics with CST967 identified USP7 as the single most significantly downregulated protein among 7170 unique proteins [2].

PROTAC Selectivity USP7 Degrader CRBN Neosubstrates

Optimized Linker and Physicochemical Properties Enable Superior Degradation

CST967 (PROTAC 104) features a moderate logD of 2.5, which was found to be beneficial for degrader activity [1]. Systematic variation of the linker length revealed that removing one or two carbon atoms increased rigidity but negatively affected degradation potency, demonstrating that the specific linker of CST967 is finely tuned for optimal ternary complex formation [2].

PROTAC Design Linker Optimization Lipophilicity

Recommended Research Applications for CST967 Based on Demonstrated Differentiation


Investigating USP7 Biology in p53‑Mutant and p53‑Wildtype Cancer Models

CST967 achieves robust USP7 degradation in both p53 wildtype and mutant cell lines, including MM.1S (multiple myeloma), A549 (lung adenocarcinoma), and LNCAP (prostate cancer) [1]. Its high Dmax and low DC50 enable complete target knockdown, facilitating studies of USP7‑dependent signaling, apoptosis induction (evidenced by PARP cleavage), and p53 pathway activation without confounding off‑target degradation [2].

Differentiating Degrader‑Mediated Target Ablation from Catalytic Inhibition

Because CST967 acts as a catalytic degrader rather than a static inhibitor, it is uniquely suited for comparing the cellular consequences of USP7 loss versus enzyme inhibition [1]. Experiments pairing CST967 with a USP7 inhibitor (e.g., XL188) can dissect scaffolding functions from catalytic activity, as previously demonstrated for other DUB degraders [2].

Proteome‑Wide Selectivity Profiling and Biomarker Discovery

Quantitative diaPASEF proteomics confirmed that USP7 is the single most significantly downregulated protein upon CST967 treatment (0.1 µM, 3 h) [1]. This exquisite selectivity makes CST967 an ideal tool for mapping USP7‑dependent protein networks, identifying novel substrates, and validating downstream effectors in unbiased proteomic screens.

PROTAC Optimization and Ternary Complex Studies

CST967 emerged from a systematic SAR campaign evaluating 18 PROTACs with varied linkers and CRBN ligands [1]. The compound serves as a benchmark for assessing new USP7 PROTAC designs; its well‑characterized DC50, Dmax, and logD provide a reference point for comparing novel degraders in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CST967

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.